molecular formula C13H12FO2P B13407596 4-Fluorophenyl methylphenylphosphinate CAS No. 81542-83-8

4-Fluorophenyl methylphenylphosphinate

Cat. No.: B13407596
CAS No.: 81542-83-8
M. Wt: 250.20 g/mol
InChI Key: AJBBGWBRYYUSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl methylphenylphosphinate is an organophosphorus compound characterized by the presence of a fluorine atom on the phenyl ring and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl methylphenylphosphinate typically involves the reaction of 4-fluorophenylphosphonic dichloride with methylphenylphosphinate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl methylphenylphosphinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorophenyl methylphenylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluorophenyl methylphenylphosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The phosphinate group can also participate in various biochemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorophenyl methylphenylphosphinate is unique due to its combination of a fluorine atom and a phosphinate group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable tool in various research and industrial applications .

Properties

CAS No.

81542-83-8

Molecular Formula

C13H12FO2P

Molecular Weight

250.20 g/mol

IUPAC Name

1-fluoro-4-[methyl(phenyl)phosphoryl]oxybenzene

InChI

InChI=1S/C13H12FO2P/c1-17(15,13-5-3-2-4-6-13)16-12-9-7-11(14)8-10-12/h2-10H,1H3

InChI Key

AJBBGWBRYYUSBL-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.